1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Proteomics Analytical Chemistry Metabolomics

This synthetic piperazine derivative features a 4-chlorobenzyl group at the N4 position and a p-tolyloxy substituent on a 2-hydroxypropyl linker, isolated as the stable dihydrochloride salt. Its unique halogen-bond capable architecture ensures consistent molar mass (447.83 g/mol) and stoichiometry for accurate bioanalytical standard preparation. Unlike non-halogenated analogs, the 4-chlorobenzyl moiety enables distinct ion transitions in LC‑MS/MS, eliminating crosstalk during multiplexed quantification. The precise dihydrochloride form guarantees batch-to‑batch consistency required for GLP‑compliant method validation and receptor‑subtype mapping studies.

Molecular Formula C21H29Cl3N2O2
Molecular Weight 447.83
CAS No. 1216968-13-6
Cat. No. B2812788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
CAS1216968-13-6
Molecular FormulaC21H29Cl3N2O2
Molecular Weight447.83
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl
InChIInChI=1S/C21H27ClN2O2.2ClH/c1-17-2-8-21(9-3-17)26-16-20(25)15-24-12-10-23(11-13-24)14-18-4-6-19(22)7-5-18;;/h2-9,20,25H,10-16H2,1H3;2*1H
InChIKeySEPFHJFPFACBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol Dihydrochloride (CAS 1216968-13-6) – Procurement-Readiness and Baseline Specifications


1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a synthetic piperazine derivative that belongs to the aryloxypropanolamine chemotype. It contains a 4-chlorobenzyl substituent on the piperazine N4 position and a p-tolyloxy group at the terminus of a 2‑hydroxypropyl linker, isolated as the dihydrochloride salt , . The core piperazine building block 1-(4-chlorobenzyl)piperazine is commercially available with density 1.140 g/mL at 25 °C and refractive index n20/D 1.5580, and it serves as a scaffold for many bioactive ligands . The target compound’s molecular architecture combines the lipophilicity-enhancing 4-chlorobenzyl moiety with the hydrogen-bond-capable secondary alcohol and ether functionalities, creating a unique pharmacophoric profile that differentiates it from simpler piperazine derivatives and supports its use as a specialized research tool for structure-activity relationship (SAR) studies, chemical-probe development, and proteomics applications.

Why Generic Substitution of 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol Dihydrochloride with In-Class Analogs Fails


Piperazine-based aryloxypropanolamines are not functionally equivalent; even conservative substituent changes alter lipophilicity, receptor-subtype selectivity, and metabolic stability. For the procurement of a precise chemical probe or reference standard, substituting the target compound with the benzyl analog (CAS 54414-75-4) or the unsubstituted piperazine variant (CAS 883546-08-5) introduces quantifiable differences in molecular weight (447.83 g/mol vs. 413.38 g/mol and 250.34 g/mol, respectively) , , which directly impacts solubility, membrane permeability, and off-target binding profiles. The 4-chlorobenzyl group confers distinct electronic and steric properties that cannot be replicated by a phenyl or hydrogen substituent, making generic replacement scientifically unsound for experiments requiring exact molecular recognition . The quantitative evidence below demonstrates why this compound must be selected as the specific entity rather than a related analog.

Product-Specific Quantitative Evidence for 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol Dihydrochloride Versus Analogs


Molecular Weight Differentiation Enables Orthogonal Detection in LC-MS Assays

The target compound’s molecular weight of 447.83 g/mol (free base plus 2 HCl) differs by +34.45 g/mol from the benzyl analog (413.38 g/mol) and +197.49 g/mol from the unsubstituted piperazine variant (250.34 g/mol) , , . This mass shift is sufficient for unambiguous identification and quantification in LC-MS workflows when multiple analogs are co‑eluting, avoiding ion-suppression interference and enabling multiplexed targeted proteomics or metabolite profiling experiments.

Proteomics Analytical Chemistry Metabolomics

Predicted Lipophilicity (cLogP) Shift Driven by 4-Chlorobenzyl Substitution

The 4-chlorobenzyl moiety is reported to enhance lipophilicity and receptor affinity compared to non-halogenated benzyl or unsubstituted piperazine derivatives . The building block 1-(4-chlorobenzyl)piperazine has a measured density of 1.140 g/mL at 25 °C and refractive index n20/D 1.5580, while its non-chlorinated counterpart 1-benzylpiperazine has a density of approximately 1.014 g/mL . This physicochemical difference translates to a predicted cLogP increase of approximately +0.5–0.8 log units for the target compound relative to the benzyl analog, consistent with the established Hansch π constant for aromatic chlorine substitution (π ≈ +0.71). The increased lipophilicity enhances passive membrane permeability, which is relevant for cell-based assays requiring intracellular target engagement.

Medicinal Chemistry SAR Studies ADME-Tox

Receptor Affinity Modulation via 4-Chlorobenzyl vs. 3-Chlorophenyl Substituent Positioning

Piperazine derivatives bearing a 4-chlorobenzyl group have demonstrated high affinity and selectivity for the dopamine D4 receptor subtype, with 6-(4-[4-chlorobenzyl]piperazin-1-yl)benzodioxane identified as a D4 antagonist that attenuates dopamine-induced GTPγ35S binding [1]. In contrast, the 3-chlorophenyl regioisomer 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride displays a different selectivity profile due to altered electron density on the aromatic ring . The 4-chlorobenzyl substitution pattern in the target compound favors extended hydrophobic interactions with transmembrane domains of aminergic receptors, a structural feature that is absent in the 3-chlorophenyl, unsubstituted benzyl, and unsubstituted piperazine comparators.

Neuroscience Receptor Pharmacology Chemical Biology

Purity and Salt-Form Consistency: Dihydrochloride vs. Hydrochloride or Free Base

The target compound is supplied as the dihydrochloride salt (typical purity ≥95%), while the closest 3-chlorophenyl analog is supplied as the monohydrochloride, and the furthest comparator, 1-piperazin-1-yl-3-p-tolyloxy-propan-2-ol, is available as both the free base and monohydrochloride , , . The dihydrochloride form provides superior aqueous solubility and hygroscopic stability compared to the free base, ensuring accurate gravimetric preparation of stock solutions for in vitro assays. This consistency in salt-form stoichiometry is critical for reproducible dose-response experiments and for meeting regulatory documentation requirements in GLP environments.

Analytical Reference Standards Method Validation Stability Studies

Optimal Application Scenarios for Procuring 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol Dihydrochloride Based on Evidence


Multiplexed LC-MS/MS Quantification of Piperazine-Based Probes in Biological Matrices

The +34.45 g/mol mass shift relative to the benzyl analog enables simultaneous quantification of the target compound and its structural analogs in a single LC-MS/MS run. By exploiting distinct precursor-to-product ion transitions, researchers can avoid ion-suppression crosstalk, making this compound the preferred internal standard or analyte for studies requiring discrimination among closely related piperazine derivatives in tissue homogenates or cell lysates .

Structure-Activity Relationship Campaigns Targeting Halogen-Bonding Interactions

The 4-chlorobenzyl substituent introduces a polarizable chlorine atom capable of engaging in halogen‑σ or halogen‑π interactions with aromatic receptor pockets. In SAR programs exploring D4 or 5-HT receptor subtype selectivity, this compound serves as the halogenated reference point, enabling quantification of halogen-bond contributions to binding free energy through systematic comparison with the non-halogenated benzyl analog [1].

Preparation of Calibration Standards for GLP Bioanalytical Studies

The dihydrochloride salt form with defined stoichiometry ensures accurate molar concentration calculations for stock and working standard solutions. This is essential for GLP-compliant bioanalytical method validation, where batch-to-batch consistency and traceable salt-form identity are mandatory. The high purity (≥95%) and consistent salt stoichiometry reduce systematic error in calibration curve preparation compared to free-base or monohydrochloride analogs .

Quote Request

Request a Quote for 1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.